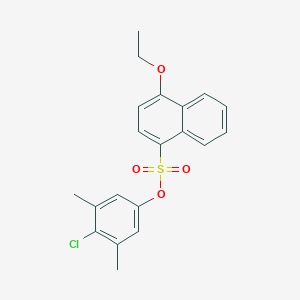

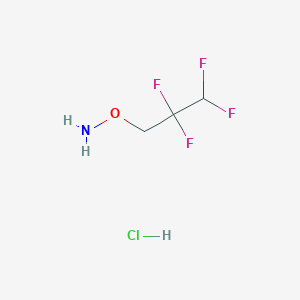

O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of hydroxylamine derivatives is a topic of interest in several studies. For instance, the efficient two-step synthesis of O-(2,4-dinitrophenyl)hydroxylamine is described, highlighting its aminating efficiency compared to other hydroxylamines . Another study mentions the synthesis of N,O-Bis(trifluoroacetyl)hydroxylamine from inexpensive, commercially available starting materials . These methods could potentially be adapted for the synthesis of "O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride" by altering the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives can be complex, as seen in the study of O-nitrosobis(trifluoromethyl)hydroxylamine, which exhibits unexpected conformational properties and an unusually long bond in its structure . This suggests that "this compound" may also have unique structural features that could be studied using similar techniques such as infrared spectroscopy, electron diffraction, and ab initio calculations.

Chemical Reactions Analysis

Hydroxylamine derivatives participate in various chemical reactions. For example, O-(2,4-Dinitrophenyl)hydroxylamine acts as an active-site-directed inhibitor of D-amino acid oxidase, incorporating an amine group into a nucleophilic residue . O-Cyclopropyl hydroxylamines have been used as precursors for the synthesis of N-heterocycles . These studies provide a foundation for understanding the types of reactions that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives are crucial for their application. The study of O-nitrosobis(trifluoromethyl)hydroxylamine reveals its conformational properties and bond lengths , while the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol discusses the formation of intermolecular hydrogen bonds in its crystal structure . These properties, such as bond lengths, hydrogen bonding, and conformational stability, are important for predicting the behavior of "this compound" in various environments.

Wissenschaftliche Forschungsanwendungen

Determination of Carbonyl-Containing Compounds

O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride (PFBHA), a related compound, is utilized for the determination of carbonyl-containing compounds. It has been applied to diverse compounds found in water, blood, urine, air, and clothing. This demonstrates its versatility in different environments and matrices (Cancilla & Que Hee, 1992).

Photo-Oxidation Studies

PFBHA is used in the study of photo-oxidation of organic compounds, such as furan and its derivatives. The application of PFBHA in Solid Phase Microextraction (SPME) for sampling and quantifying unsaturated 1,4-dicarbonyl products in photo-oxidation reactions highlights its role in environmental chemistry (Alvarez et al., 2009).

Development of Fluorescence Probes

In the development of novel fluorescence probes for detecting reactive oxygen species, compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) have been synthesized. These probes are significant in biological and chemical applications for detecting specific reactive oxygen species (Setsukinai et al., 2003).

Electrophilic Amination Studies

In biochemical research, compounds like O-(2,4-dinitrophenyl)hydroxylamine have been used for electrophilic amination, indicating the role of similar hydroxylamine derivatives in protein modification and enzyme studies (D’Silva, Williams, & Massey, 1986).

Air Quality Analysis

For environmental monitoring, particularly in air quality analysis, PFBHA derivatives are used to detect hydroxy carbonyls and other carbonyls in the ambient air. This application is essential for understanding atmospheric chemistry and pollution levels (Spaulding et al., 1999).

Synthetic Chemistry Applications

In synthetic chemistry, hydroxylamine hydrochloride derivatives are used for various reactions, such as the synthesis of 3-cyano-2-(polyfluoroalkyl)chromones and other complex organic compounds. These applications demonstrate the compound's utility in creating novel chemical structures (Sosnovskikh, Moshkin, & Irgashev, 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

O-(2,2,3,3-tetrafluoropropyl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F4NO.ClH/c4-2(5)3(6,7)1-9-8;/h2H,1,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBLQMKUHWGIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)ON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one](/img/structure/B3008403.png)

![tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3008406.png)

![2-[3-(methylthio)phenyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3008414.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B3008415.png)

![4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3008419.png)

![7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3008420.png)

![5-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B3008423.png)